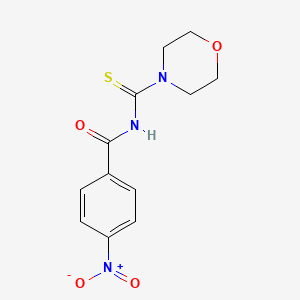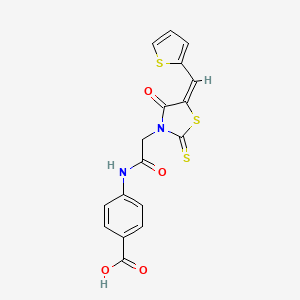![molecular formula C15H22ClN3O B2523232 1-[4-(2-Amino-4-chlorophényl)pipérazin-1-yl]-3-méthylbutan-1-one CAS No. 879590-35-9](/img/structure/B2523232.png)
1-[4-(2-Amino-4-chlorophényl)pipérazin-1-yl]-3-méthylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential in biological assays, particularly in the study of receptor-ligand interactions.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
Target of Action
The compound “1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one” is a complex molecule that likely interacts with multiple targets. Based on the structure, it contains an indole nucleus and a piperazine moiety . Indole derivatives are known to bind with high affinity to multiple receptors, contributing to a variety of biological activities . Piperazine derivatives also show a wide range of biological and pharmaceutical activity .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Piperazine derivatives are also employed in drugs for a variety of disease states .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and piperazine derivatives, it’s likely that this compound could interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Indole derivatives have been shown to exhibit a variety of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The synthesis and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to dopamine receptors, particularly the D4 subtype . This interaction is crucial as it can modulate neurotransmitter release and influence various neurological processes. Additionally, the compound may interact with other receptors and enzymes, affecting their activity and leading to diverse biochemical outcomes.
Cellular Effects
The effects of 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can alter intracellular signaling cascades, leading to changes in cyclic AMP levels and protein kinase activity . These changes can affect gene expression patterns, resulting in altered cellular responses. Moreover, the compound’s impact on cellular metabolism can influence energy production and utilization, further affecting cell function.
Molecular Mechanism
At the molecular level, 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for dopamine receptors, particularly the D4 subtype, where it can either inhibit or activate the receptor depending on the context . This binding can lead to changes in receptor conformation, influencing downstream signaling pathways. Additionally, the compound may inhibit or activate other enzymes, leading to changes in their activity and subsequent biochemical effects. These molecular interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one in laboratory settings are essential for its application in research. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cell signaling and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one vary with different dosages. Lower doses may result in subtle changes in behavior and cellular function, while higher doses can lead to more pronounced effects . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications.
Metabolic Pathways
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall bioavailability and efficacy. Understanding these pathways is crucial for optimizing the compound’s use in research and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one within cells and tissues are critical for its effectiveness. The compound is transported via specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, influencing its activity and function. The distribution within tissues can also affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall function within the cell. Understanding these localization mechanisms is crucial for optimizing the compound’s use in research and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Propriétés
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-11(2)9-15(20)19-7-5-18(6-8-19)14-4-3-12(16)10-13(14)17/h3-4,10-11H,5-9,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVGISGNBRDRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2523160.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2523161.png)
![2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2523162.png)

![N-(5-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2523168.png)


![2-(2-(Diethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523171.png)
